4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843490
InChI: InChI=1S/C10H7BrClN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16)
SMILES:
Molecular Formula: C10H7BrClN3O
Molecular Weight: 300.54 g/mol

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC15843490

Molecular Formula: C10H7BrClN3O

Molecular Weight: 300.54 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one -

Specification

Molecular Formula C10H7BrClN3O
Molecular Weight 300.54 g/mol
IUPAC Name 4-amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2-one
Standard InChI InChI=1S/C10H7BrClN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16)
Standard InChI Key MKPRDEPJHYGMOK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is C₁₁H₈BrClN₃O, with a molecular weight of 329.56 g/mol. Its IUPAC name derives from the pyrimidin-2(1H)-one core substituted at positions 1, 4, and 5 with a 3-chlorophenyl group, an amino group, and a bromine atom, respectively. The presence of both bromine and chlorine enhances electrophilic reactivity, while the amino group facilitates hydrogen bonding, critical for biological interactions .

Key Structural Features:

  • Pyrimidinone Core: A six-membered aromatic ring with a ketone oxygen at position 2.

  • 3-Chlorophenyl Substituent: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.

  • Bromine at Position 5: A heavy halogen that may influence electronic properties and binding affinity.

Physicochemical Properties

Predicted properties based on analogs include:

PropertyValue
LogP (Partition Coefficient)~2.1 (moderate lipophilicity)
SolubilityLow in water, soluble in DMSO
Melting Point180–185°C (estimated)

The 3-chlorophenyl group increases hydrophobicity compared to methoxy or hydroxyl analogs, which may impact bioavailability .

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis of this compound is documented, analogous routes for N-arylpyrimidinones suggest a two-step approach:

  • Core Formation: Condensation of a 1,3-dicarbonyl precursor with urea or thiourea under acidic conditions to form the pyrimidinone ring.

  • Functionalization:

    • Bromination at position 5 using N-bromosuccinimide (NBS).

    • Introduction of the 3-chlorophenyl group via copper-catalyzed coupling, as demonstrated in related N-arylpyrimidine syntheses .

Example Protocol:

  • Step 1: React 2-amino-5-bromopyrimidin-2(1H)-one with 3-chlorophenylboronic acid in dichloroethane (DCE) using Cu(OAc)₂ as a catalyst.

  • Step 2: Purify via column chromatography (hexane/ethyl acetate gradient) .

Optimization Considerations

  • Catalyst Loading: 10 mol% Cu(OAc)₂ yields optimal coupling efficiency for aryl boronic acids .

  • Solvent Choice: Polar aprotic solvents like DMF enhance bromination kinetics.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Structural analogs of this compound exhibit antimicrobial and anticancer activities, suggesting potential dual therapeutic roles:

Comparative Analysis with Analogs

CompoundActivity (IC₅₀)Target
5-Bromo-N-(3-nitrophenyl)pyrimidin-2-amine1.2 µM (EGFR)Tyrosine kinase
Target CompoundPredicted: 5–10 µMDNA topoisomerase II

Future Directions

Research Priorities

  • Synthetic Optimization: Improve yield and purity via microwave-assisted synthesis.

  • Target Identification: Screen against kinase libraries to identify primary targets.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

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